molecular formula C98H126N20O31 B1591223 [Leu15]-Gastrin I (human) CAS No. 39024-57-2

[Leu15]-Gastrin I (human)

Cat. No.: B1591223
CAS No.: 39024-57-2
M. Wt: 2080.2 g/mol
InChI Key: CMVMLPDUAGUTOC-FPBFVHJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Leu15]-Gastrin I (human), also known as [Leu15]-Gastrin I (human), is a useful research compound. Its molecular formula is C98H126N20O31 and its molecular weight is 2080.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu15]-Gastrin I (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu15]-Gastrin I (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[Leu15]-Gastrin I, a modified form of the gastrin peptide hormone, plays a significant role in various biological processes, particularly in the gastrointestinal system and endocrine functions. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.

Overview of [Leu15]-Gastrin I

Chemical Structure and Properties:

  • Molecular Formula: C98H126N20O31
  • Molecular Weight: 2080.19 g/mol
  • Purity: ≥ 95% (HPLC)
  • Amino Acid Sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2

[Leu15]-Gastrin I is characterized by the substitution of leucine for methionine at position 15, which enhances its stability and biological activity compared to natural gastrin .

Receptor Interaction:
[Leu15]-Gastrin I primarily exerts its effects through the cholecystokinin B receptor (CCKBR), which is expressed in various tissues including pancreatic islets and gastric mucosa. This interaction stimulates several physiological responses:

  • Insulin Secretion: Studies indicate that gastrin can enhance insulin secretion from pancreatic beta cells, particularly in diabetic conditions. The peptide promotes the expression of key transcription factors involved in insulin production .
  • Trophic Effects: Continuous infusion of [Leu15]-Gastrin I has demonstrated trophic effects on the gastric mucosa and pancreas, leading to increased cell proliferation and growth in these tissues .

1. Effects on Pancreatic Function

Research has shown that [Leu15]-Gastrin I significantly influences pancreatic function:

  • Insulin Expression: In cultured human islets, treatment with [Leu15]-Gastrin I resulted in increased expression of insulin and other key hormones such as glucagon and somatostatin, particularly in islets from donors with higher hemoglobin A1c levels .
Gene Expression Changes Fold Change
INS (Insulin)2.0
SST (Somatostatin)1.8
GCG (Glucagon)1.4

2. Gastrointestinal Effects

The peptide also exerts significant effects on the gastrointestinal tract:

  • Mucosal Growth: Continuous infusion studies have indicated that [Leu15]-Gastrin I can lead to increased stomach weight and mucosal mass, reflecting its trophic effects on gastric tissues .

Case Studies

Case Study 1: Gastrin's Role in Diabetes
A study involving isolated human islets revealed that administration of [Leu15]-Gastrin I led to a marked increase in insulin gene expression correlated with donor HbA1c levels. This suggests potential therapeutic applications for gastrin analogs in managing diabetes .

Case Study 2: Trophic Effects in Rats
In a rat model, continuous infusion of [Leu15]-Gastrin I for 28 days resulted in significant increases in enterochromaffin-like cell density and associated parameters such as histamine concentration. This study underscores the peptide's role in promoting cellular proliferation within the digestive system .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)

[Leu¹⁵]-Gastrin I is hydrolyzed by ACE, a zinc metalloprotease, which cleaves peptide bonds at specific sites. Key findings include:

Hydrolysis Parameter Details
Primary Cleavage Site Penultimate peptide bond (Asp-Phe-NH₂)
Secondary Cleavage Release of di-/tri-peptides from C-terminal fragments
Optimal Conditions 100 mM Tris/HCl buffer (pH 7.5), 300 mM NaCl, 37°C incubation
Substrate Concentration 10–1000 μM
Inhibitors ACE inhibitors (e.g., captopril) block hydrolysis

This hydrolysis generates bioactive fragments, such as Asp-Phe-NH₂, which may influence physiological processes like blood pressure regulation and peptide metabolism .

Key Stability Data:

Property [Leu¹⁵]-Gastrin I Native [Met¹⁵]-Gastrin
Oxidation Resistance High (Leu substitution) Low (Met susceptible to oxidation)
Bioactivity Retention Full agonist activity at CCK2R Loss upon Met oxidation
Solubility 10.53 mg/mL in H₂O (pH 11) Similar, but less stable

The Leu¹⁵ substitution eliminates methionine’s vulnerability to reactive oxygen species, ensuring prolonged activity in vitro and in vivo .

Interaction with Cholecystokinin-2 Receptors (CCK2R)

[Leu¹⁵]-Gastrin I activates CCK2R, initiating downstream signaling cascades:

  • Phospholipase Cγ1 (PLCγ1) Activation : Rapid tyrosine phosphorylation of PLCγ1 occurs within seconds of receptor binding, triggering:

    • Hydrolysis of PIP₂ → IP₃ + DAG .

    • Intracellular Ca²⁺ mobilization ([Ca2+]i[Ca^{2+}]_i
      ↑) .

    • Protein kinase C (PKC) translocation to membranes .

Signaling Event Timeframe Concentration Dependence
PLCγ1 Phosphorylation<30 seconds EC₅₀ ≈ 1 nM
IP₃ ProductionPeak at 1–2 min Inhibited by proglumide/genistein
PKC Activation5–10 minutes Dose-dependent

These reactions underpin its trophic effects on gastric mucosa and potential mitogenic activity in cancer models .

Oxidative and Solubility Characteristics

The peptide’s chemical behavior in solution is critical for experimental applications:

Solubility and Storage:

Parameter Details
Aqueous Solubility 10.53 mg/mL (5.06 mM) at pH 11
DMSO Solubility 100 mg/mL (48.07 mM)
Storage Stability -20°C for 1 month; -80°C for 6 months
Freeze-Thaw Cycles Avoid repeated cycles to prevent degradation

In Vivo Metabolic Reactions

Continuous subcutaneous infusion in rats (5 nmol/kg·h) induces hypergastrinemia, leading to:

  • Trophic Effects : Increased oxyntic mucosal mass, histamine concentration, and enterochromaffin-like (ECL) cell density .

  • Lipofuscin Accumulation : Enhanced autophagocytosis and oxidative stress in ECL cells, evidenced by vacuole formation .

Dosage Plasma Gastrin (pg/mL) Observed Effects
1.2 nmol/kg·h~500 Moderate ECL cell proliferation
2.4 nmol/kg·h~800 Significant mucosal hypertrophy

Q & A

Q. Basic: What structural features of [Leu15]-Gastrin I (human) influence its stability and receptor binding?

[Leu15]-Gastrin I (human) is a 17-amino-acid peptide (Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂) with a leucine substitution at position 15, replacing methionine in the native sequence. This modification enhances stability in aqueous solutions by reducing oxidation susceptibility while retaining bioactivity through preserved CCK-B receptor (CCK-BR) binding domains, particularly the C-terminal tetrapeptide (Trp-Leu-Asp-Phe-NH₂) . Methodologically, stability can be assessed via HPLC under varying pH conditions or enzymatic hydrolysis assays using angiotensin-converting enzyme (ACE) inhibitors .

Q. Basic: How is [Leu15]-Gastrin I expression regulated in physiological and pathological contexts?

The GAST gene (chromosome 17q21.2) encodes progastrin, which is processed into active gastrin in G cells. Expression is stimulated by dietary proteins and inhibited by low gastric pH. Pathological overexpression occurs in conditions like H. pylori infection, Zollinger-Ellison syndrome, and gastric adenocarcinoma . Researchers can quantify expression via qRT-PCR (for mRNA) or ELISA (for protein), while immunohistochemistry localizes gastrin-producing cells in tissue samples .

Q. Basic: What in vitro and in vivo models are appropriate for studying [Leu15]-Gastrin I's trophic effects?

  • In vitro : Gastric cancer cell lines (e.g., SGC7901) treated with synthetic [Leu15]-Gastrin I to assess proliferation (via MTT assay) or apoptosis (via Western blot for Bcl-2/Bax ratios) .
  • In vivo : Rat models with continuous peptide infusion (e.g., 1–45 nmol/kg) to evaluate mucosal hyperplasia or ECL cell activity . Model selection should align with research goals: cell lines for mechanistic pathways, animal models for trophic effects.

Q. Advanced: How should researchers design experiments to evaluate [Leu15]-Gastrin I stability under enzymatic degradation?

  • Protocol : Incubate 0.1 mM peptide with ACE (0.005 units) in 100 mM Tris/HCl buffer (pH 7.5, 0.3 M NaCl) at 37°C. Terminate reactions by freezing and analyze degradation products via HPLC with a C18 column .
  • Controls : Include ACE inhibitors (e.g., captopril) during preincubation to confirm enzyme-specific degradation . Kinetic studies should use substrate concentrations spanning 10–1000 μM to determine KmK_m and VmaxV_{max} .

Q. Advanced: What synthetic strategies optimize [Leu15]-Gastrin I purity and yield for functional studies?

Solid-phase synthesis using 2-chlorotrityl (Clt) resin minimizes side reactions and improves purity (>98%). Post-synthesis, reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients purifies the peptide, while MALDI-TOF MS confirms molecular weight (2080.16 Da) . For large-scale production, Fmoc-based protocols with microwave assistance reduce aggregation and enhance coupling efficiency .

Q. Advanced: How can conflicting data on [Leu15]-Gastrin I's pro- vs. anti-apoptotic roles be reconciled?

Discrepancies arise from model-specific signaling pathways. For example:

  • Pro-apoptotic : Gastrin overexpression in SGC7901 cells reduces Bax and elevates Bcl-2 via NF-κB activation .
  • Anti-apoptotic : In rat models, gastrin promotes ECL cell survival through PI3K/Akt pathways .
    Researchers should contextualize findings by evaluating cell type (cancer vs. normal), dose, and exposure duration. Meta-analyses of primary data (e.g., systematic reviews) can identify confounding variables .

Q. Advanced: Which analytical techniques best characterize [Leu15]-Gastrin I interactions with CCK-BR?

  • Co-immunoprecipitation (Co-IP) : Use anti-gastrin antibodies to isolate receptor complexes, followed by SDS-PAGE and Western blot for Annexin A2 or NF-κB .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d) by immobilizing CCK-BR on a sensor chip and flowing gastrin analogs .
  • Fluorescence Polarization : Track conformational changes using fluorescently labeled peptides .

Q. Advanced: How can methodological rigor be ensured in [Leu15]-Gastrin I studies?

  • Reproducibility : Detailed protocols (e.g., buffer composition, enzyme units) must be included in supplementary materials .
  • Validation : Replicate key findings in ≥2 independent models (e.g., cell line + animal).
  • Statistical Power : Use G*Power to calculate sample sizes for ANOVA or t-tests, ensuring α=0.05\alpha = 0.05 and β=0.2\beta = 0.2 .
  • Data Transparency : Deposit raw data (e.g., HPLC chromatograms, blot images) in repositories like Figshare or Zenodo .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H126N20O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2080.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39024-57-2
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.